molecular formula C₁₈H₃D₉O₂ B1150958 1-Pyrenol-d9 Acetate

1-Pyrenol-d9 Acetate

Cat. No.: B1150958
M. Wt: 269.34
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrenol-d9 Acetate is a deuterated derivative of 1-pyrenol acetate, where nine hydrogen atoms are replaced with deuterium. This compound is primarily utilized as an analytical standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its isotopic labeling, which minimizes interference from non-deuterated analogs in trace analysis . Structurally, it consists of a pyrene backbone (a polycyclic aromatic hydrocarbon) with a hydroxyl group at the 1-position esterified with an acetate group. The deuterium substitution enhances its stability and detection specificity in environmental and metabolic studies, particularly in tracking pyrene derivatives in complex matrices .

Properties

Molecular Formula

C₁₈H₃D₉O₂

Molecular Weight

269.34

Synonyms

1-Acetoxypyrene-d9

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Pyrene Derivatives

Pyrene and its metabolites exhibit diverse chemical modifications. Key structural analogs include:

Compound Functional Groups Key Applications Stability/Reactivity Notes Reference
1-Pyrenol-d9 Acetate Deuterated acetate ester (C=O), hydroxyl Analytical tracer, isotopic internal standard Enhanced stability due to deuterium
Pyrene-1,2-diol (3) Two hydroxyl groups Microbial degradation studies Prone to oxidation under UV light
Pyrene-4,5-dione (26) Ketone groups Intermediate in PAH metabolism Reactive toward nucleophiles
Pyrene-cis-4,5-dihydrodiol (9) Dihydrodiol structure Biomarker for pyrene exposure Sensitive to enzymatic hydrolysis

Key Differences :

  • Deuterium Labeling: Unlike non-deuterated pyrene derivatives (e.g., pyrene-1,2-diol), 1-Pyrenol-d9 Acetate’s isotopic substitution reduces signal overlap in analytical techniques, improving quantification accuracy .
  • Ester vs. Diol/Ketone Functionality: The acetate ester group in 1-Pyrenol-d9 Acetate enhances lipophilicity compared to diols or ketones, influencing its solubility in organic solvents (e.g., ethyl acetate, logP ≈ 3.8 inferred from similar esters ).

Functional Analogs: Acetate Esters

Acetate esters vary widely in parent structure and applications:

Compound Parent Structure Key Properties Applications Reference
1-Pyrenol-d9 Acetate Pyrenol Deuterated, high purity (≥95%) Environmental monitoring, metabolomics
Ethyl Acetate Ethanol Volatile (BP 77°C), polar aprotic solvent Industrial solvent, synthesis
Δ9-THCP Acetate (7) Cannabinoid derivative Lipophilic (MW 384.6), bioactive Pharmacological research
Megestrol Acetate (9) Steroid Hormonal activity, high melting point Therapeutic agent (menopause)

Key Differences :

  • Isotopic vs. Non-Isotopic: Unlike ethyl acetate or Δ9-THCP Acetate, 1-Pyrenol-d9 Acetate’s deuterium labeling is critical for distinguishing it from endogenous compounds in biological samples .
  • Thermal Stability: Megestrol Acetate’s high melting point (unspecified in evidence) contrasts with 1-Pyrenol-d9 Acetate’s likely lower thermal stability due to its aromatic ester structure .

Isotopic Analogs: Deuterated vs. Non-Deuterated

Deuteration alters physical and analytical properties:

Property 1-Pyrenol-d9 Acetate 1-Pyrenol Acetate (Non-deuterated)
Molecular Weight ~247.3 g/mol (est.) ~238.3 g/mol (est.)
Retention Time (HPLC) Slightly longer Shorter
NMR Signal Distinct deuterium peaks Standard proton signals
Stability Reduced metabolic degradation Higher susceptibility to enzymatic cleavage

Q & A

Basic Research Questions

Q. What are the critical methodological steps for synthesizing 1-Pyrenol-d9 Acetate with high isotopic purity?

  • Methodology : Synthesis requires deuterium labeling at nine positions, typically via acid-catalyzed exchange or enzymatic methods. Key steps include:

  • Purification : Use preparative HPLC with a C18 column and deuterated solvents to minimize proton contamination .
  • Isotopic Purity Validation : Employ high-resolution mass spectrometry (HRMS) and <sup>2</sup>H-NMR to confirm >99% deuterium incorporation. Cross-check with FTIR to ensure acetate group integrity .
  • Stability Testing : Monitor degradation under varying pH and temperature using accelerated stability protocols (e.g., ICH Q1A guidelines) .

Q. How should researchers design controls for fluorescence-based assays using 1-Pyrenol-d9 Acetate?

  • Experimental Design :

  • Negative Controls : Use non-deuterated 1-Pyrenol Acetate to isolate isotope effects on fluorescence quantum yield.
  • Matrix Controls : Prepare solvent-matched blanks (e.g., DMSO or deuterated chloroform) to account for solvent quenching .
  • Photobleaching Correction : Integrate time-resolved fluorescence decay measurements with pulsed laser systems to normalize signal attenuation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 1-Pyrenol-d9 Acetate across different solvent systems?

  • Data Contradiction Analysis :

  • Systematic Solubility Screening : Use shake-flask method with UV-Vis quantification at λmax 345 nm. Validate with nephelometry for turbid solutions .
  • Thermodynamic Modeling : Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity and hydrogen-bonding capacity. Cross-reference with COSMO-RS simulations to predict outliers .
  • Error Source Identification : Check for residual moisture (via Karl Fischer titration) and isotopic exchange in protic solvents (e.g., methanol-d4 vs. methanol) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in 1-Pyrenol-d9 Acetate toxicity studies?

  • Methodological Approach :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism. Assess goodness-of-fit via Akaike Information Criterion (AIC) .
  • Bootstrap Resampling : Quantify uncertainty in EC50 values by generating 10,000 synthetic datasets. Compare with Bayesian hierarchical models for small sample sizes .
  • Confounding Variables : Control for batch-to-batch isotopic variability using mixed-effects models with random intercepts for synthesis lots .

Q. How can researchers optimize reaction conditions for coupling 1-Pyrenol-d9 Acetate to biomolecules without deuterium loss?

  • Advanced Synthesis Strategy :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during conjugation. Monitor deuterium retention via LC-HRMS .
  • Catalyst Screening : Test Pd/C, PtO2, and enzyme-mediated (e.g., Candida antarctica lipase B) coupling under inert atmospheres. Optimize using Design of Experiments (DoE) with response surface methodology .
  • Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates (kH/kD) under identical conditions to identify deuterium-sensitive steps .

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